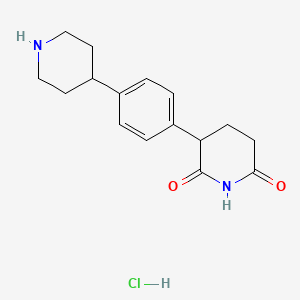3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride
CAS No.:
Cat. No.: VC18638450
Molecular Formula: C16H21ClN2O2
Molecular Weight: 308.80 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H21ClN2O2 |
|---|---|
| Molecular Weight | 308.80 g/mol |
| IUPAC Name | 3-(4-piperidin-4-ylphenyl)piperidine-2,6-dione;hydrochloride |
| Standard InChI | InChI=1S/C16H20N2O2.ClH/c19-15-6-5-14(16(20)18-15)13-3-1-11(2-4-13)12-7-9-17-10-8-12;/h1-4,12,14,17H,5-10H2,(H,18,19,20);1H |
| Standard InChI Key | SQUVTRFFTMQQDN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1C2=CC=C(C=C2)C3CCNCC3.Cl |
Introduction
Overview
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride (CAS 2641512-74-3) is a synthetic small-molecule compound with a piperidine-2,6-dione core structure. This hydrochloride salt has garnered attention in pharmaceutical research due to its dual heterocyclic architecture, which enables diverse biological interactions. Its molecular formula is , with a molecular weight of 308.80–308.81 g/mol . The compound’s structural features include a piperidine ring substituted with a phenyl group and a secondary amine, making it a versatile intermediate in drug discovery.
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a piperidine-2,6-dione backbone linked to a 4-(piperidin-4-yl)phenyl group. The hydrochloride salt enhances solubility and stability, critical for laboratory handling and biological applications. Key structural attributes include:
-
Piperidine-2,6-dione core: A six-membered ring with two ketone groups at positions 2 and 6.
-
4-(Piperidin-4-yl)phenyl substituent: A phenyl ring connected to a piperidine moiety at the para position.
The SMILES notation is O=C(C(C1=CC=C(C2CCNCC2)C=C1)CC3)NC3=O.[H]Cl , and the InChIKey is SUJCEDQQDYQAND-UHFFFAOYSA-N.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 308.80–308.81 g/mol | |
| Purity | >95% | |
| Storage Conditions | Inert atmosphere, RT |
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via multi-step organic reactions:
-
Core Formation: Cyclization of glutaric anhydride derivatives to form the piperidine-2,6-dione ring.
-
Phenyl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-(piperidin-4-yl)phenyl group.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Catalysts such as palladium complexes or nickel-based systems are employed to optimize yield. Industrial production utilizes continuous flow reactors for scalability.
Quality Control
Batch purity exceeds 95%, verified via HPLC and mass spectrometry . Variability between batches is mitigated through standardized reaction conditions .
Applications in Pharmaceutical Research
Targeted Protein Degradation
The compound serves as a cereblon-binding ligand in PROTACs (Proteolysis-Targeting Chimeras) . Its amine group facilitates conjugation to E3 ubiquitin ligase recruiters, enabling selective degradation of disease-causing proteins .
Hemoglobin Modulation
Patent data highlights its role in inducing fetal hemoglobin (HbF), a therapeutic strategy for β-hemoglobinopathies like sickle cell disease . By reducing WIZ protein levels, it reactivates γ-globin expression .
Bioconjugation Chemistry
The primary amine enables peptide coupling with carboxyl linkers, making it valuable for antibody-drug conjugates (ADCs) and fluorescent probes.
| Hazard Statement | Precautionary Measures | Source |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation |
Prices reflect research-grade material, with bulk discounts available .
Recent Developments and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume